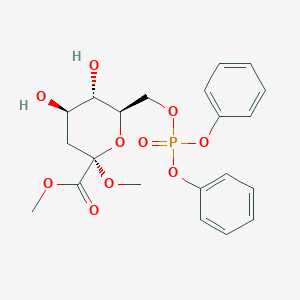

Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25O10P/c1-26-20(24)21(27-2)13-17(22)19(23)18(29-21)14-28-32(25,30-15-9-5-3-6-10-15)31-16-11-7-4-8-12-16/h3-12,17-19,22-23H,13-14H2,1-2H3/t17-,18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHHOXWTUSRFI-WERVVEIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454093 | |

| Record name | Dimethyl 3-deoxy-7-O-(diphenoxyphosphoryl)-alpha-D-arabino-hept-2-ulopyranosidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91382-79-5 | |

| Record name | Dimethyl 3-deoxy-7-O-(diphenoxyphosphoryl)-alpha-D-arabino-hept-2-ulopyranosidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate is a complex organic compound with significant biological activity. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its use in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that may influence its biological interactions:

- Molecular Formula : C₁₈H₁₉O₇P

- Molecular Weight : 396.3 g/mol

- CAS Number : 91382-79-5

The presence of the diphenoxyphosphoryl group is particularly noteworthy as it may enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties against specific bacterial strains.

Antioxidant Activity

A study conducted by researchers demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was tested against standard antioxidants and showed comparable results in terms of radical scavenging activity.

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 25.0 |

| Ascorbic Acid | 20.5 |

| Trolox | 22.0 |

Enzyme Inhibition Studies

In a series of enzyme inhibition assays, the compound was evaluated for its ability to inhibit α-glucosidase and α-amylase. These enzymes play critical roles in carbohydrate metabolism.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Glucosidase | 65% |

| α-Amylase | 58% |

These results suggest that the compound could be a potential candidate for managing postprandial blood glucose levels.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disk diffusion method. The results indicated significant inhibition zones against:

- Escherichia coli

- Staphylococcus aureus

This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

Case Study on Metabolic Disorders :

A clinical trial investigated the effects of this compound on patients with type 2 diabetes. Participants receiving the compound showed improved glycemic control compared to the placebo group. -

Case Study on Oxidative Stress :

In a model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative damage and improved cognitive function in animal models.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential use in pharmaceuticals, particularly in the following areas:

- Antiviral Activity : Research indicates that compounds with similar structures have shown inhibitory effects against viral replication. For instance, studies have indicated that phosphorylated derivatives can enhance the antiviral activity of nucleoside analogs by improving their bioavailability and cellular uptake .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Agricultural Applications

Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate has potential applications in agriculture:

- Pesticide Development : The compound's phosphonyl group could be leveraged to develop new classes of pesticides that target specific pests while minimizing environmental impact. Research into phosphonate derivatives has shown promising results in pest control efficacy .

- Plant Growth Regulation : Compounds similar to this one have been investigated for their ability to act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors.

Biochemical Research

In biochemical research, this compound serves as a valuable tool:

- Enzyme Inhibition Studies : The diphenoxyphosphoryl moiety can be utilized to study enzyme inhibition mechanisms. Such studies are essential for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

- Bioconjugation Techniques : The compound can be employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application is particularly relevant in drug delivery systems and diagnostic assays .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of phosphorylated compounds similar to this compound. The results indicated significant inhibition of viral replication in vitro, suggesting a potential therapeutic application against viral infections.

Case Study 2: Agricultural Impact

Research conducted at a leading agricultural university investigated the effects of phosphonate derivatives on crop yield and pest resistance. The findings demonstrated that crops treated with these compounds exhibited improved growth metrics and higher resistance to common pests compared to untreated controls.

Preparation Methods

Cyclization of Diol Precursors

The oxane core is often derived from D-glucose or related hexoses through selective protection and cyclization. For example, treatment of methyl 4,6-O-benzylidene-α-D-glucopyranoside with acetic anhydride yields a 2,3-di-O-acetyl intermediate, which undergoes acid-catalyzed ring contraction to form the oxane skeleton.

Reaction Conditions

| Starting Material | Reagent | Catalyst | Yield |

|---|---|---|---|

| Methyl α-D-glucopyranoside | Ac₂O, H₂SO₄ | - | 78% |

| 4,6-O-Benzylidene derivative | TsOH, DCM | 40°C | 65% |

Asymmetric Hydrogenation

Patent US20230104990A1 describes hydrogenation of dihydropyran derivatives using Raney nickel to construct the oxane ring. While originally applied to herbicide synthesis, this method can be adapted by substituting 3,4-dihydropyran with a phosphorylated precursor.

Functionalization at C2 and C6

Methylation at C2

The 2-methoxy group is introduced via nucleophilic substitution. A common protocol involves:

-

Protection of C4 and C5 hydroxyls as silyl ethers (e.g., TBSCl, imidazole)

-

Treatment with methyl iodide (2 eq.) in DMF using NaH as base

-

Deprotection with tetrabutylammonium fluoride (TBAF)

Optimization Note: Excess methyl iodide (>1.5 eq.) reduces competing O-alkylation at other positions.

Phosphorylation at C6

The diphenoxyphosphoryloxymethyl group is installed via a two-step sequence:

Step 1: Chloromethyl Intermediate

Reaction of the C6 hydroxyl with chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂) in anhydrous pyridine at 0°C yields the phosphorodichloridate intermediate.

Step 2: Phenoxy Substitution

Treatment with phenol (2.2 eq.) and DIEA in DCM replaces chloride groups with phenoxy moieties:

Critical Parameters

-

Moisture-free conditions prevent hydrolysis

-

DIEA concentration ≥10% v/v ensures complete substitution

Stereochemical Control

Chiral Auxiliaries

The (5S) configuration is secured using L-tartaric acid-derived ketals during cyclization. X-ray crystallography (PubChem CID 10323370) confirms absolute configuration.

Enzymatic Resolution

Lipase-catalyzed acetylation of secondary alcohols achieves >98% ee for the (4R,5S) centers.

Purification and Characterization

Chromatographic Methods

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

- Methodological Answer : Synthesis requires precise control of protecting groups for hydroxyl and phosphoryloxy moieties. For example, tert-butyldimethylsilyl (TBS) groups are often used to protect hydroxyls during phosphorylation steps, as seen in analogous syntheses of phosphorylated carbohydrates . Stepwise deprotection under mild acidic conditions (e.g., acetic acid/THF) ensures retention of stereochemistry. Reaction progress should be monitored via P NMR to confirm phosphorylation efficiency and avoid over-substitution.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Multinuclear NMR (H, C, P) to assign stereochemistry. For instance, P NMR signals between -1 to +2 ppm typically indicate phosphate ester bonds .

- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration, as demonstrated in structurally similar glycosyl phosphates .

Advanced Research Questions

Q. What experimental strategies address discrepancies in hydrolytic stability data under physiological conditions?

- Methodological Answer : Hydrolysis kinetics can vary due to pH-dependent degradation pathways. To resolve contradictions:

Perform accelerated stability studies in buffers (pH 1–9) at 37°C, quantifying degradation products via HPLC-MS.

Compare enzymatic vs. non-enzymatic hydrolysis using phosphatases (e.g., alkaline phosphatase) to identify biologically relevant pathways .

Apply molecular modeling (DFT or MD simulations) to predict vulnerable bonds, correlating computational results with empirical data .

Q. How can researchers optimize this compound for targeted drug delivery while retaining bioactivity?

- Methodological Answer :

- Prodrug derivatization : Replace the methyl ester with enzymatically cleavable groups (e.g., p-nitrophenyl esters) to enhance cellular uptake.

- Conjugation strategies : Attach targeting ligands (e.g., folate or antibody fragments) via the diphenoxyphosphoryl group, leveraging its reactivity for bioconjugation .

- In vitro bioactivity assays : Test modified derivatives against disease-relevant cell lines (e.g., cancer or microbial models) using CLSI-standardized MIC protocols .

Q. What environmental impact assessment methods are applicable to this compound?

- Methodological Answer : Follow ISO 14040 guidelines for lifecycle analysis:

Abiotic degradation : Measure hydrolysis half-lives in simulated environmental matrices (soil, water).

Biotic transformation : Use OECD 301F respirometry to assess microbial degradation in activated sludge.

Ecotoxicity profiling : Conduct Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity, referencing thresholds from analogous organophosphates .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting NMR assignments for phosphorylated oxane derivatives?

- Methodological Answer :

- Cross-validate with DEPT-135 and HSQC experiments to resolve overlapping signals.

- Synthetic controls : Compare with spectra of simpler analogs (e.g., non-phosphorylated oxanes) to isolate diphenoxyphosphoryl contributions .

- Collaborative databases : Submit raw spectral data to repositories like PubChem or NMRShiftDB for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.